L 640035

Descripción

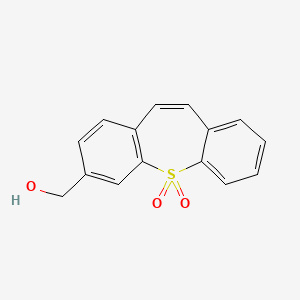

Structure

3D Structure

Propiedades

Número CAS |

77167-93-2 |

|---|---|

Fórmula molecular |

C15H12O3S |

Peso molecular |

272.3 g/mol |

Nombre IUPAC |

(11,11-dioxobenzo[b][1]benzothiepin-2-yl)methanol |

InChI |

InChI=1S/C15H12O3S/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)19(17,18)15(13)9-11/h1-9,16H,10H2 |

Clave InChI |

NYFDVYBQHBRTNS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO |

Apariencia |

Solid powder |

Otros números CAS |

77167-93-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-hydroxymethyldibenzo(b,f)thiepin 5,5-dioxide L 640035 L-640,035 L-640035 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-640,035

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-640,035 is a potent and selective antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor. Its mechanism of action is centered on the competitive inhibition of this receptor, thereby blocking the physiological effects of contractile prostanoids, particularly in the context of pulmonary smooth muscle contraction. This technical guide provides a comprehensive overview of the mechanism of action of L-640,035, detailing its effects through in vitro and in vivo studies, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological pathways and experimental workflows.

Introduction to L-640,035

L-640,035, chemically identified as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, emerged from research focused on identifying novel antagonists of contractile prostanoids in the lung.[1][2] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its effects are mediated through the thromboxane A2/prostaglandin H2 receptor.[3] Antagonists of this receptor, such as L-640,035, have been investigated for their therapeutic potential in conditions involving bronchoconstriction and thrombosis.[4][5]

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

The primary mechanism of action of L-640,035 is its activity as a selective and competitive antagonist at the thromboxane A2 (TXA2)/prostaglandin H2 (PGH2) receptor.[2][6] This receptor, a G-protein coupled receptor (GPCR), is the target for the endogenous agonist's thromboxane A2 and its precursor, prostaglandin H2.[3]

Upon agonist binding, the TXA2 receptor activates intracellular signaling cascades, primarily through Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key trigger for smooth muscle contraction.

L-640,035 exerts its effect by binding to the TXA2 receptor and preventing the binding of endogenous agonists like TXA2 and its mimetics, such as U-44069.[1][2] By blocking the receptor, L-640,035 inhibits the downstream signaling cascade, thereby preventing the increase in intracellular calcium and subsequent smooth muscle contraction. Studies utilizing Schild analysis with the TXA2 mimetic U-44069 on guinea-pig tracheal chains have indicated that L-640,035 acts as a competitive antagonist.[2][6]

Signaling Pathway of Thromboxane A2 and Inhibition by L-640,035

Caption: Thromboxane A2 signaling pathway and the inhibitory action of L-640,035.

Quantitative Data Summary

The potency and efficacy of L-640,035 and its primary metabolite, L-636,499, have been quantified in several preclinical models. The data is summarized in the tables below.

Table 1: In Vitro Antagonist Activity of L-640,035 and its Metabolite on Guinea-Pig Tracheal Chains

| Compound | Agonist | pA2 Value | Nature of Antagonism (Schild Analysis) |

| L-640,035 | U-44069 (TXA2 mimetic) | 7.0 | Competitive[2][6] |

| PGF2α | 5.9 | Not purely competitive[2][6] | |

| PGD2 | 6.5 | Not purely competitive[2][6] | |

| 5-HT | 5.2 | Significant shift[2][6] | |

| L-636,499 | U-44069 (TXA2 mimetic) | 6.0 | Parallel shift in dose-response curve[2][6] |

| PGF2α | 6.0 | Parallel shift in dose-response curve[2][6] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Inhibitory Activity of L-640,035

| Species | Route of Administration | Agonist | Measured Effect | ED50 (mg/kg) |

| Guinea-pig | Intravenous | U-44069 | Inhibition of increased pulmonary resistance/insufflation pressure | 0.16[2][6] |

| Leukotriene D4 | Inhibition of increased pulmonary resistance/insufflation pressure | 0.25[2][6] | ||

| 5-HT | Inhibition of increased pulmonary resistance/insufflation pressure | 3.4[2][6] | ||

| Histamine | Inhibition of increased pulmonary resistance/insufflation pressure | > 10[2][6] | ||

| Dog | Intravenous | U-44069 | Inhibition of increased pulmonary resistance | 0.85[2][6] |

| Histamine | Inhibition of increased pulmonary resistance | > 30[2][6] | ||

| Intraduodenal | Sodium Arachidonate | Inhibition of increased pulmonary resistance | - (significant inhibition at 3 and 10 mg/kg)[2][6] |

ED50 is the dose of a drug that produces 50% of its maximum response or effect.

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments cited in the evaluation of L-640,035.

In Vitro Guinea-Pig Tracheal Chain Assay

This assay is used to assess the effect of compounds on smooth muscle contraction in an isolated airway preparation.

Protocol:

-

Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs solution. The trachea is cleaned of adhering connective tissue and cut into a continuous chain of rings.

-

Organ Bath Setup: The tracheal chain is suspended in an organ bath containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One end of the chain is fixed, and the other is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing with fresh Krebs solution.

-

Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a contractile agonist (e.g., the TXA2 mimetic U-44069).

-

Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of the antagonist (L-640,035) is added to the organ bath and allowed to incubate for a set time.

-

Second Agonist Dose-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated with multiple antagonist concentrations to construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]). The pA2 value is determined from this plot. A slope of 1 in the Schild plot is indicative of competitive antagonism.

In Vivo Measurement of Pulmonary Resistance in Anesthetized Dogs

This in vivo model evaluates the effect of a compound on bronchoconstriction in a whole-animal system.

Protocol:

-

Animal Preparation: Beagle dogs are anesthetized, intubated, and artificially ventilated. Catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Measurement of Pulmonary Resistance: A catheter is placed in the esophagus to measure transpulmonary pressure. Pulmonary resistance is calculated from the transpulmonary pressure, tidal volume, and respiratory flow.

-

Baseline Measurement: Stable baseline values for pulmonary resistance and other cardiovascular parameters are established.

-

Agonist Challenge: A bronchoconstrictor agonist (e.g., U-44069 or sodium arachidonate) is administered intravenously to induce an increase in pulmonary resistance.

-

Antagonist Administration: L-640,035 is administered either intravenously or intraduodenally.

-

Post-Antagonist Agonist Challenge: After a specified time, the agonist challenge is repeated to determine the inhibitory effect of L-640,035 on the increase in pulmonary resistance.

-

ED50 Determination: The dose of L-640,035 required to cause a 50% inhibition of the agonist-induced increase in pulmonary resistance is calculated as the ED50.

In Vivo Measurement of Bronchoconstriction in Guinea Pigs

This model is used to assess the in vivo efficacy of bronchodilators or antagonists of bronchoconstrictors.

Protocol:

-

Animal Preparation: Guinea pigs are anesthetized and may be pre-treated with a beta-blocker like propranolol to prevent adrenergic bronchodilation.[4]

-

Measurement of Airway Caliber: Airway opening pressure or insufflation pressure is monitored as an index of bronchoconstriction.[4][7]

-

Agonist-Induced Bronchoconstriction: An intravenous injection of an agonist such as U-44069, leukotriene D4, or 5-HT is administered to induce bronchoconstriction, observed as an increase in airway pressure.[2]

-

Antagonist Treatment: L-640,035 is administered intravenously at various doses to different groups of animals.

-

Inhibition of Bronchoconstriction: The ability of L-640,035 to inhibit the agonist-induced increase in airway pressure is measured.

-

ED50 Calculation: The dose of L-640,035 that produces a 50% reduction in the bronchoconstrictor response to the agonist is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the antagonist activity of a compound like L-640,035.

Caption: A generalized workflow for in vitro and in vivo evaluation of L-640,035.

Conclusion

L-640,035 is a well-characterized thromboxane A2/prostaglandin H2 receptor antagonist. Its mechanism of action is based on the competitive inhibition of this receptor, leading to the attenuation of contractile prostanoid-induced smooth muscle contraction, particularly in the pulmonary system. The quantitative data from both in vitro and in vivo studies demonstrate its potency and selectivity. The detailed experimental protocols provided in this guide serve as a reference for researchers in the field of pharmacology and drug development who are investigating compounds with similar mechanisms of action.

References

- 1. Direct evidence that thromboxane mimetic U44069 preferentially constricts the afferent arteriole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiation of the inhibitory effect of a thromboxane A2 antagonist (L-640,035) on arterial thrombosis formation in rabbit by the angiotensin converting enzyme inhibitor enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bronchoconstriction elicited by isocapnic hyperpnea in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

L-640035: A Technical Overview of a Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640035, chemically known as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor. Thromboxane A2 is a highly labile eicosanoid that plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction. Its effects are mediated through the G-protein coupled thromboxane A2 receptor (TP receptor). Consequently, antagonists of this receptor, such as L-640035, have been investigated for their therapeutic potential in conditions like thrombosis, asthma, and cardiovascular diseases. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways related to L-640035.

Chemical Structure

The chemical structure of L-640035 is 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide.

Quantitative Pharmacological Data

The antagonist activity of L-640035 has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antagonist Activity of L-640035 on Guinea Pig Tracheal Chains

| Agonist | pA2 Value |

| U-44069 (TXA2 mimetic) | 7.0 |

| Prostaglandin D2 (PGD2) | 6.5 |

| Prostaglandin F2α (PGF2α) | 5.9 |

| 5-Hydroxytryptamine (5-HT) | 5.2 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vivo Antagonist Activity of L-640035 against U-44069-induced Bronchoconstriction

| Animal Model | Route of Administration | ED50 Value |

| Guinea Pig | Intravenous | 0.16 mg/kg |

| Dog | Intravenous | 0.85 mg/kg |

The ED50 value is the dose of a drug that produces 50% of its maximum response or effect.

Table 3: In Vivo Inhibitory Activity of L-640035 on Platelet Aggregation

| Animal Model | Method | Effect |

| Rabbit | Electrically induced carotid artery thrombosis | Significant reduction in platelet accumulation at 1 and 3 mg/kg i.v. |

Thromboxane A2 Receptor Signaling Pathway

Thromboxane A2 binding to its G-protein coupled receptor (TP receptor) initiates a cascade of intracellular events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as platelet aggregation and smooth muscle contraction.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of L-640035 are provided below.

In Vitro Antagonism on Guinea Pig Tracheal Chains

This assay is used to determine the antagonist potency (pA2 value) of L-640035 against various contractile agonists on airway smooth muscle.

Protocol:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into a spiral strip or a chain of rings.

-

Organ Bath Setup: The tracheal preparation is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of 1-2 grams for at least 60 minutes, with the buffer being changed every 15-20 minutes.

-

Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a contractile agonist (e.g., U-44069, PGD2, PGF2α).

-

Antagonist Incubation: The tissue is washed, and L-640035 is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30-60 minutes).

-

Agonist Dose-Response Curve (in the presence of Antagonist): The cumulative concentration-response curve for the same agonist is repeated in the presence of L-640035.

-

Data Analysis: The dose-response curves are plotted, and the rightward shift caused by L-640035 is used to calculate the pA2 value using a Schild plot analysis.

In Vivo Bronchoconstriction in Anesthetized Guinea Pigs and Dogs

This in vivo assay assesses the ability of L-640035 to inhibit bronchoconstriction induced by a TXA2 mimetic.

Protocol:

-

Animal Preparation: Guinea pigs or dogs are anesthetized. A tracheal cannula is inserted for artificial ventilation, and a catheter is placed in a jugular vein for intravenous drug administration.

-

Measurement of Bronchoconstriction: Changes in pulmonary resistance and dynamic compliance are measured to quantify the degree of bronchoconstriction. This is typically done using a pneumotachograph and pressure transducers.

-

Induction of Bronchoconstriction: A baseline level of pulmonary mechanics is established. The TXA2 mimetic, U-44069, is administered intravenously to induce bronchoconstriction, and the response is recorded.

-

Administration of Antagonist: L-640035 is administered intravenously at various doses.

-

Challenge with Agonist: After a set period following the administration of L-640035, the animal is challenged again with U-44069.

-

Data Analysis: The inhibitory effect of L-640035 on the U-44069-induced bronchoconstriction is quantified, and the ED50 value is determined.

Experimental Workflow for Evaluating a Thromboxane A2 Receptor Antagonist

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel thromboxane A2 receptor antagonist.

Conclusion

L-640035 is a well-characterized thromboxane A2 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of TXA2-mediated effects. Its ability to inhibit smooth muscle contraction and platelet aggregation underscores its potential as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development who are interested in the pharmacology of thromboxane A2 receptor antagonists. Further research to delineate its binding kinetics through radioligand binding assays would provide a more complete pharmacological profile.

L-640035: A Technical Overview of a Novel Prostanoid Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640035, chemically identified as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, emerged from early respiratory research as a novel and relatively selective antagonist of contractile prostanoids.[1] Its investigation provided valuable insights into the role of prostanoids in pulmonary smooth muscle contraction and bronchoconstriction. This technical guide consolidates the publicly available data on the discovery, development, and pharmacological characterization of L-640035, with a focus on its mechanism of action and the experimental protocols used to elucidate its activity. While detailed information on its initial discovery, synthesis, and structure-activity relationships is not extensively documented in the public domain, this document aims to provide a comprehensive overview of its pharmacological profile based on the available scientific literature.

Pharmacological Profile

L-640035 acts as an antagonist at prostanoid receptors, thereby inhibiting the contractile effects of various prostaglandins and their analogues on smooth muscle, particularly in the airways.[1] Prostanoids, a class of lipid mediators derived from arachidonic acid, are known to play a significant role in inflammation and smooth muscle contraction. The primary mechanism of L-640035 involves blocking the signaling pathways initiated by the binding of contractile prostanoids to their cognate G-protein coupled receptors on the surface of smooth muscle cells.

Signaling Pathway of Contractile Prostanoids and Point of Intervention for L-640035

Contractile prostanoids, such as PGF2α, PGD2, and the thromboxane A2 analogue U-44069, bind to their respective receptors on airway smooth muscle cells. This binding activates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction and bronchoconstriction. L-640035 competitively antagonizes the binding of these prostanoids to their receptors, thus inhibiting this entire downstream signaling cascade.

Figure 1: Signaling pathway of contractile prostanoids and the antagonistic action of L-640035.

Quantitative Pharmacological Data

The potency and selectivity of L-640035 have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Antagonist Potency of L-640035 on Guinea-Pig Tracheal Chains

| Agonist | pA2 Value |

| U-44069 (PG Endoperoxide Analogue) | 7.0 |

| PGF2α | 5.9 |

| PGD2 | 6.5 |

| 5-Hydroxytryptamine (5-HT) | 5.2 (small but statistically significant shift) |

| Leukotriene D4 | No significant shift |

| Histamine | No significant shift |

Data sourced from "Studies on L-640035: a novel antagonist of contractile prostanoids in the lung".[1]

Table 2: In Vivo Efficacy of L-640035 Against Induced Bronchoconstriction

| Species | Bronchoconstrictor Agent | ED50 (mg/kg, i.v.) |

| Guinea-pig | U-44069 | 0.16 |

| Guinea-pig | Leukotriene D4 | 0.25 |

| Guinea-pig | 5-HT | 3.4 |

| Guinea-pig | Histamine | > 10 |

| Dog | U-44069 | 0.85 |

| Dog | Histamine | > 30 |

Data sourced from "Studies on L-640035: a novel antagonist of contractile prostanoids in the lung".[1]

Experimental Protocols

The pharmacological characterization of L-640035 involved a series of well-defined in vitro and in vivo experiments. The general methodologies are outlined below.

In Vitro Studies: Guinea-Pig Tracheal Chain Preparation

This assay is crucial for assessing the direct effects of compounds on airway smooth muscle contraction and relaxation.

References

Chemical structure and properties of L-640035.

An in-depth technical guide to L-640,035, a potent and selective antagonist of contractile prostanoids, designed for researchers, scientists, and drug development professionals.

Introduction

L-640,035, chemically known as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a novel and relatively selective antagonist of the actions of contractile prostanoids on pulmonary smooth muscle.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and pharmacological activity, supported by available preclinical data. The information is intended to facilitate further research and development of this compound for potential therapeutic applications, particularly in respiratory diseases such as asthma.

Chemical Structure and Properties

Chemical Name: 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide[1] CAS Number: 77167-93-2[2]

Synthesis

A detailed, step-by-step synthesis protocol for L-640,035 is not explicitly published. However, a synthetic route for a related compound, 3-Hydroxymethyl-8-nitro-dibenzo[b,f]thiepin-5,5-dioxide, has been described. This synthesis involves the substitution of 8-nitrodibenzo[b,f]thiepin-3-carboxylic acid 5,5-dioxide in a process outlined in a preceding example (Example 6, not detailed in the available abstract). It is plausible that a similar synthetic strategy, starting from the corresponding non-nitrated carboxylic acid precursor, could be employed for the synthesis of L-640,035.

Pharmacological Properties

L-640,035 functions as a potent antagonist of contractile prostanoids, which are key mediators in the pathophysiology of bronchoconstriction.[1]

Mechanism of Action

Prostanoids, such as prostaglandin H2 (PGH2) and thromboxane A2 (TXA2), are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. These lipid mediators then bind to specific G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. L-640,035 exerts its effect by competitively blocking these prostanoid receptors, thereby preventing the binding of endogenous contractile prostanoids and inhibiting the downstream signaling events that lead to bronchoconstriction.

In Vitro Activity

Studies on isolated guinea-pig tracheal chains have demonstrated the antagonistic effects of L-640,035 against various contractile prostanoids. The pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, are summarized below.

| Agonist | pA2 Value |

| U-44069 (PG Endoperoxide Analogue) | 7.0 |

| Prostaglandin D2 (PGD2) | 6.5 |

| Prostaglandin F2α (PGF2α) | 5.9 |

| 5-Hydroxytryptamine (5-HT) | 5.2 |

| Table 1: In Vitro Antagonist Activity of L-640,035 on Guinea-Pig Tracheal Chains.[1] |

L-640,035 did not show significant antagonistic activity against leukotriene D4 or histamine.[1] Schild analysis suggested that the inhibition was generally not competitive, with the exception of PGF2α.[1] The main metabolite of L-640,035, L-636,499, also exhibited antagonist activity against U-44069 (pA2 6.0) and PGF2α (pA2 6.0).[1]

In Vivo Activity

The efficacy of L-640,035 has been evaluated in vivo in both guinea pigs and dogs, demonstrating its ability to inhibit induced increases in pulmonary resistance. The ED50 values, representing the dose required to produce a 50% maximal effect, are presented below.

| Species | Agonist | Route of Administration | ED50 (mg/kg) |

| Guinea Pig | U-44069 | Intravenous | 0.16 |

| Guinea Pig | Leukotriene D4 | Intravenous | 0.25 |

| Guinea Pig | 5-HT | Intravenous | 3.4 |

| Guinea Pig | Histamine | Intravenous | > 10 |

| Dog | U-44069 | Intravenous | 0.85 |

| Dog | Histamine | Intravenous | > 30 |

| Table 2: In Vivo Inhibitory Activity of L-640,035 on Pulmonary Resistance.[1] |

Furthermore, when administered intraduodenally to dogs at doses of 3 and 10 mg/kg, L-640,035 demonstrated a significant and long-lasting inhibition (duration of action > 255 minutes) of the increase in pulmonary resistance induced by intravenous sodium arachidonate.[1]

Experimental Protocols

While the exact detailed protocols for the cited studies are not fully available, the general methodologies can be inferred from standard pharmacological practices.

In Vitro Guinea Pig Tracheal Chain Preparation

This experimental setup typically involves the following steps:

-

Tissue Preparation: Guinea pigs are euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is then cut into rings or a chain of rings.[3][4][5]

-

Mounting: The tracheal preparation is suspended in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs-Henseleit solution. One end is fixed, and the other is attached to a force transducer to measure isometric contractions.[3]

-

Equilibration: The tissue is allowed to equilibrate for a period under a set resting tension.

-

Experimentation: A contractile agonist is added to the bath to induce a stable contraction. Once a stable contraction is achieved, cumulative concentrations of L-640,035 are added to assess its relaxant effect, or the tissue is pre-incubated with L-640,035 before generating a dose-response curve to the agonist.

-

Data Analysis: The changes in tension are recorded, and dose-response curves are constructed to calculate parameters like pA2.

In Vivo Measurement of Pulmonary Resistance in Dogs

The in vivo assessment of pulmonary resistance generally follows these steps:

-

Animal Preparation: Dogs are anesthetized, and catheters are placed for intravenous or intraduodenal drug administration and for monitoring physiological parameters like blood pressure.

-

Measurement of Pulmonary Resistance: Pulmonary resistance can be measured using various techniques, including echocardiography to estimate pulmonary vascular resistance based on blood flow velocity or more direct measurements via right heart catheterization.[6][7][8]

-

Experimental Procedure: A baseline measurement of pulmonary resistance is established. L-640,035 is then administered, followed by a challenge with a bronchoconstrictor agonist.

-

Data Collection and Analysis: The changes in pulmonary resistance are continuously monitored and recorded. The data is then used to determine the dose-dependent inhibitory effect of L-640,035 and to calculate the ED50.

Conclusion

L-640,035 is a potent and selective antagonist of contractile prostanoids with demonstrated efficacy in both in vitro and in vivo preclinical models of bronchoconstriction. Its pharmacological profile suggests its potential as a therapeutic agent for respiratory diseases where prostanoids play a significant pathological role. Further research is warranted to fully elucidate its mechanism of action, establish a detailed safety profile, and explore its therapeutic utility in relevant disease models.

References

- 1. Studies on L-640,035: a novel antagonist of contractile prostanoids in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 77167-93-2|3-(Hydroxymethyl)dibenzo[b,f]thiepine 5,5-dioxide|BLD Pharm [bldpharm.com]

- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the guinea-pig trachea at rest and in contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pulmonary Vascular Resistance Estimated by Echocardiography in Dogs With Myxomatous Mitral Valve Disease and Pulmonary Hypertension Probability [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Pulmonary Vascular Resistance Estimated by Echocardiography in Dogs With Myxomatous Mitral Valve Disease and Pulmonary Hypertension Probability - PubMed [pubmed.ncbi.nlm.nih.gov]

L-640035: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-640035, chemically identified as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a potent and selective antagonist of contractile prostanoids, demonstrating significant activity in pulmonary smooth muscle. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and mechanism of action of L-640035. It includes a detailed summary of its in vitro and in vivo pharmacological effects, structured quantitative data, experimental methodologies, and visual representations of its associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology and drug development.

Introduction

L-640035 has emerged as a significant pharmacological tool for investigating the roles of contractile prostanoids in respiratory physiology and pathology. Its primary mechanism of action involves the antagonism of receptors for specific prostaglandins and thromboxane analogs, thereby inhibiting smooth muscle contraction in the airways. This guide delves into the specifics of its biological activity and the molecular interactions that define its pharmacological profile.

Biological Activity and Molecular Targets

L-640035 exhibits a selective antagonist profile, primarily targeting the receptors for several key contractile prostanoids. The following tables summarize the quantitative data from in vitro and in vivo studies, providing a clear comparison of its potency and efficacy.

In Vitro Activity

The in vitro effects of L-640035 and its primary metabolite, L-636,499, have been characterized primarily using guinea-pig tracheal chain preparations. The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 1: In Vitro Antagonist Activity of L-640035 on Guinea-Pig Tracheal Chains [1][2]

| Agonist | L-640035 pA2 Value | Notes |

| U-44069 (PG Endoperoxide Analogue) | 7.0 | Schild analysis did not consistently indicate competitive inhibition. |

| Prostaglandin D2 (PGD2) | 6.5 | |

| Prostaglandin F2α (PGF2α) | 5.9 | Schild analysis indicated competitive inhibition. |

| 5-Hydroxytryptamine (5-HT) | 5.2 | Small, statistically significant shift in the dose-response curve. |

| Leukotriene D4 (LTD4) | No significant shift | |

| Histamine | No significant shift |

Table 2: In Vitro Antagonist Activity of L-636,499 (Metabolite) on Guinea-Pig Tracheal Chains [1][2]

| Agonist | L-636,499 pA2 Value | Notes |

| U-44069 (PG Endoperoxide Analogue) | 6.0 | Produced significant parallel shifts in the dose-response curves. |

| Prostaglandin F2α (PGF2α) | 6.0 | Some reduction in the maximal contraction was observed. |

In Vivo Activity

The in vivo efficacy of L-640035 has been demonstrated in both guinea pigs and dogs, where it inhibits increases in pulmonary resistance induced by various bronchoconstrictors. The potency is expressed as the ED50 value, the dose required to produce a 50% inhibition of the maximal response.

Table 3: In Vivo Inhibitory Activity of L-640035 (Intravenous Administration) [1][2]

| Species | Agonist | L-640035 ED50 (mg/kg) |

| Guinea-pig | U-44069 | 0.16 |

| Guinea-pig | Leukotriene D4 (LTD4) | 0.25 |

| Guinea-pig | 5-Hydroxytryptamine (5-HT) | 3.4 |

| Guinea-pig | Histamine | > 10 |

| Dog | U-44069 | 0.85 |

| Dog | Histamine | > 30 |

Table 4: In Vivo Inhibitory Activity of L-640035 (Intraduodenal Administration) in Dogs [1][2]

| Agonist | L-640035 Dose (mg/kg) | Effect | Duration of Action |

| Sodium Arachidonate | 3 and 10 | Significant inhibition of increases in pulmonary resistance | > 255 minutes |

Signaling Pathways

L-640035 exerts its effects by blocking the signaling pathways of specific prostanoid receptors. The diagrams below illustrate the downstream consequences of receptor activation that are inhibited by L-640035.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro: Isolated Guinea-Pig Tracheal Chain Preparation

This protocol is a standard method for assessing the contractile and relaxant properties of compounds on airway smooth muscle.

1. Tissue Preparation:

-

Euthanize a guinea pig via cervical dislocation.

-

Carefully dissect the trachea and place it in Krebs-Henseleit solution (composition in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7).

-

Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Suture the rings together to form a tracheal chain.

2. Experimental Setup:

-

Suspend the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂ (carbogen).

-

Attach one end of the chain to a fixed point and the other to an isometric force transducer to record changes in tension.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Schild Analysis for Antagonist Potency (pA2 determination):

-

Obtain a cumulative concentration-response curve for the agonist (e.g., PGF2α) by adding increasing concentrations to the organ bath.

-

Wash the tissue repeatedly until the baseline tension is restored.

-

Incubate the tissue with a known concentration of L-640035 for a predetermined period (e.g., 30 minutes).

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of L-640035.

-

Repeat this process with at least two other concentrations of L-640035.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of L-640035. The x-intercept of the regression line provides the pA2 value.

In Vivo: Measurement of Pulmonary Resistance in Anesthetized Guinea Pigs

This protocol allows for the assessment of a compound's effect on airway resistance in a living animal model.

1. Animal Preparation:

-

Anesthetize a guinea pig with an appropriate anesthetic agent (e.g., pentobarbital sodium).

-

Perform a tracheostomy and cannulate the trachea.

-

Insert a cannula into the jugular vein for intravenous administration of compounds.

-

Ventilate the animal artificially with a rodent ventilator.

2. Measurement of Pulmonary Resistance:

-

Monitor intratracheal pressure using a pressure transducer connected to the tracheal cannula.

-

Induce bronchoconstriction by intravenous injection of an agonist (e.g., U-44069).

-

Record the increase in insufflation pressure as an index of increased pulmonary resistance.

3. Determination of ED50:

-

Establish a baseline bronchoconstrictor response to the agonist.

-

Administer L-640035 intravenously at various doses.

-

After a set time, challenge the animal again with the agonist.

-

Measure the percentage inhibition of the bronchoconstrictor response for each dose of L-640035.

-

Calculate the ED50 value, the dose of L-640035 that causes a 50% inhibition of the agonist-induced increase in pulmonary resistance.

Conclusion

L-640035 is a valuable pharmacological agent characterized as a selective antagonist of contractile prostanoid receptors. Its demonstrated in vitro and in vivo efficacy in blocking the effects of PGD2, PGF2α, and thromboxane mimetics highlights its potential for studying the pathophysiology of airway diseases where these mediators are implicated. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize L-640035 in their investigations. The provided signaling pathway diagrams and experimental workflows serve to clarify its mechanism of action and the methodologies for its characterization.

References

The Role of L-640035 in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640035 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the prostaglandin endoperoxide receptor. By blocking this critical receptor on platelets, L-640035 effectively inhibits platelet aggregation induced by a variety of stimuli that act through the TXA2 pathway. This technical guide provides an in-depth overview of the role of L-640035 in platelet aggregation studies, including its mechanism of action, experimental protocols for its use, and a visualization of the relevant signaling pathways. L-640035 and its active metabolite, L-636499, have been shown to significantly inhibit human platelet aggregation induced by arachidonic acid, collagen, and the prostaglandin endoperoxide analog U-44069.[1] Notably, it does not inhibit aggregation induced by ADP, highlighting its specificity for the TXA2 pathway.[1]

Mechanism of Action

Platelet activation and subsequent aggregation are critical events in hemostasis and thrombosis. Upon vascular injury, various agonists stimulate platelets, leading to the synthesis and release of TXA2. TXA2 then acts as a potent autocrine and paracrine signaling molecule, binding to its G protein-coupled receptor (GPCR) on the surface of platelets. This binding initiates a signaling cascade that results in an increase in intracellular calcium concentration, leading to platelet shape change, degranulation, and ultimately, aggregation.

L-640035 exerts its anti-aggregatory effect by competitively binding to the TXA2 receptor, thereby preventing the binding of the endogenous agonist, TXA2. This blockade disrupts the downstream signaling cascade, effectively inhibiting platelet activation and aggregation mediated by this pathway.

Data Presentation

Table 1: In Vitro Inhibition of Human Platelet Aggregation by L-640035

| Agonist (Concentration) | L-640035 Concentration | % Inhibition | IC50 Value |

| Arachidonic Acid | Data not available | Data not available | Data not available |

| Collagen | Data not available | Data not available | Data not available |

| U-44069 | Data not available | Data not available | Data not available |

Table 2: In Vitro Inhibition of Human Platelet Aggregation by L-636499 (Active Metabolite)

| Agonist (Concentration) | L-636499 Concentration | % Inhibition | IC50 Value |

| Arachidonic Acid | Data not available | Data not available | Data not available |

| Collagen | Data not available | Data not available | Data not available |

| U-44069 | Data not available | Data not available | Data not available |

Experimental Protocols

The following is a generalized protocol for assessing the in-vitro effect of L-640035 on platelet aggregation using light transmission aggregometry (LTA). This protocol is based on standard methodologies and should be optimized for specific experimental conditions.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

-

Centrifugation for PRP: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This will separate the blood into layers, with the upper layer being the PRP.

-

PRP Collection: Carefully aspirate the PRP layer using a plastic pipette and transfer it to a clean polypropylene tube.

-

Centrifugation for PPP: Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP.

-

Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP if necessary.

2. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

-

Instrument Setup: Pre-warm the aggregometer to 37°C.

-

Baseline Calibration: Use PPP to set the 100% aggregation (maximum light transmission) baseline and PRP to set the 0% aggregation baseline.

-

Incubation with L-640035: Add a specific volume of PRP to a cuvette with a magnetic stir bar. Add the desired concentration of L-640035 (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

-

Induction of Aggregation: Add a specific concentration of the platelet agonist (e.g., arachidonic acid, collagen, or U-44069) to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of L-640035 compared to the vehicle control. Plot the concentration-response curve to determine the IC50 value.

Mandatory Visualizations

References

Investigating Pulmonary Smooth Muscle Contraction with L-640035: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of pulmonary smooth muscle contraction using the novel prostanoid antagonist, L-640035. This document details the pharmacological profile of L-640035, comprehensive experimental protocols for its evaluation, and the underlying signaling pathways involved in prostanoid-induced pulmonary smooth muscle contraction.

Introduction to L-640035

L-640035, with the chemical name 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a potent and selective antagonist of contractile prostanoids in pulmonary smooth muscle. Prostanoids, a subclass of eicosanoids, are key mediators of inflammation and smooth muscle contraction in the respiratory system. Certain prostanoids, such as prostaglandin F2α (PGF2α), prostaglandin D2 (PGD2), and the stable thromboxane A2 mimetic U-44069, are potent bronchoconstrictors and vasoconstrictors in the pulmonary circulation. L-640035 has been demonstrated to effectively antagonize the contractile effects of these prostanoids, suggesting its potential as a therapeutic agent for respiratory conditions characterized by excessive smooth muscle contraction, such as asthma and pulmonary hypertension.

Quantitative Data Presentation

The inhibitory effects of L-640035 on prostanoid-induced pulmonary smooth muscle contraction have been quantified in various preclinical models. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Antagonist Activity of L-640035 on Guinea Pig Tracheal Chains

| Agonist | L-640035 pA2 Value |

| U-44069 (PG Endoperoxide Analogue) | 7.0 |

| PGF2α | 5.9 |

| PGD2 | 6.5 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 2: In Vivo Inhibitory Activity of L-640035

| Species | Agonist | L-640035 ED50 (mg/kg, i.v.) |

| Guinea Pig | U-44069 | 0.16 |

| Dog | U-44069 | 0.85 |

The ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compounds like L-640035. The following are protocols for key experiments.

Isolated Guinea Pig Tracheal Ring Preparation (In Vitro)

This protocol is used to assess the direct effect of L-640035 on airway smooth muscle contraction.

3.1.1. Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)

-

L-640035 and prostanoid agonists (U-44069, PGF2α, PGD2)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

3.1.2. Procedure:

-

Humanely euthanize a guinea pig and excise the trachea.

-

Carefully dissect away adhering connective tissue and cut the trachea into 3-4 mm wide rings.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply a resting tension of 1.0-1.5 grams to each tracheal ring and allow for an equilibration period of at least 60 minutes, with washes every 15-20 minutes.

-

After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to test tissue viability.

-

Following washout and return to baseline, incubate the tissues with varying concentrations of L-640035 or vehicle for a predetermined period (e.g., 30 minutes).

-

Generate cumulative concentration-response curves to a prostanoid agonist (e.g., U-44069) in the presence and absence of L-640035.

-

Record the isometric tension and analyze the data to determine pA2 values using Schild plot analysis.

In Vivo Measurement of Pulmonary Resistance in Anesthetized Dogs

This protocol evaluates the efficacy of L-640035 in a whole-animal model.

3.2.1. Materials:

-

Beagle dogs of either sex (10-15 kg)

-

Anesthetics (e.g., sodium pentobarbital)

-

Ventilator

-

Pressure transducers for measuring tracheal and esophageal pressure

-

Pneumotachograph for measuring airflow

-

L-640035 and prostanoid agonists for intravenous administration

3.2.2. Procedure:

-

Anesthetize the dog and intubate with a cuffed endotracheal tube.

-

Mechanically ventilate the animal.

-

Insert a catheter into the esophagus to the level of the midthorax to estimate pleural pressure.

-

Measure tracheal pressure via a side port of the endotracheal tube.

-

Measure airflow using a pneumotachograph connected to the endotracheal tube.

-

Calculate pulmonary resistance from the pressure and flow signals.

-

Administer a prostanoid agonist intravenously to induce bronchoconstriction and measure the increase in pulmonary resistance.

-

In a separate group of animals, or after a suitable washout period, administer L-640035 intravenously prior to the prostanoid challenge.

-

Measure the inhibition of the prostanoid-induced increase in pulmonary resistance by L-640035 and calculate the ED50.

Signaling Pathways and Visualization

Prostanoid-Induced Pulmonary Smooth Muscle Contraction

Contractile prostanoids such as PGF2α, PGD2, and the thromboxane A2 mimetic U-44069 primarily exert their effects on pulmonary smooth muscle by activating the Thromboxane-Prostanoid (TP) receptor, a G-protein coupled receptor (GPCR).

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described.

Conclusion

L-640035 is a valuable pharmacological tool for investigating the role of contractile prostanoids in pulmonary smooth muscle physiology and pathophysiology. The data presented in this guide demonstrate its potent and selective antagonist activity. The detailed experimental protocols and signaling pathway diagrams provide a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the prostanoid pathway in respiratory diseases.

L-640035: A Technical Guide for Investigating Thromboxane A2 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640035, chemically identified as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. This guide provides an in-depth overview of the use of L-640035 as a tool to investigate the intricate signaling pathways mediated by the TP receptor. The TP receptor plays a crucial role in a multitude of physiological and pathophysiological processes, including platelet aggregation, smooth muscle contraction, and inflammation. Understanding its signaling cascades is paramount for the development of novel therapeutics for cardiovascular, respiratory, and thrombotic diseases.

Mechanism of Action

L-640035 exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist, thromboxane A2, and other prostanoid agonists to the TP receptor. This antagonism blocks the initiation of downstream signaling cascades, thereby preventing the cellular responses associated with TP receptor activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-640035 and its primary metabolite, L-636,499, from in vitro and in vivo studies.

Table 1: In Vitro Antagonist Potency of L-640035 on Guinea-Pig Tracheal Chains[1][2]

| Agonist | L-640035 pA2 |

| U-44069 (TP Agonist) | 7.0 |

| Prostaglandin F2α (PGF2α) | 5.9 |

| Prostaglandin D2 (PGD2) | 6.5 |

| 5-Hydroxytryptamine (5-HT) | 5.2 (small but significant shift) |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Inhibitory Activity of L-640035[1][2]

| Species | Agonist | L-640035 ED50 (mg/kg, i.v.) |

| Guinea-Pig | U-44069 | 0.16 |

| Guinea-Pig | Leukotriene D4 | 0.25 |

| Guinea-Pig | 5-HT | 3.4 |

| Dog | U-44069 | 0.85 |

The ED50 is the dose of a drug that produces 50% of its maximum response or effect.

Table 3: In Vitro Antagonist Potency of L-636,499 (Metabolite) on Guinea-Pig Tracheal Chains[1][2]

| Agonist | L-636,499 pA2 |

| U-44069 | 6.0 |

| Prostaglandin F2α (PGF2α) | 6.0 |

TP Receptor Signaling Pathways

The TP receptor, a G protein-coupled receptor (GPCR), primarily signals through two major pathways involving Gq and G13 proteins. L-640035, by blocking the receptor, inhibits these downstream events.

Gq-Mediated Pathway

Activation of the TP receptor leads to the coupling with Gq proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and platelet aggregation.

G13-Mediated Pathway

The TP receptor also couples to G13 proteins. This interaction activates RhoGTPases, such as RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and promoting smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize TP receptor antagonists like L-640035.

In Vitro Guinea-Pig Tracheal Chain Preparation

This assay is used to determine the antagonist potency (pA2 value) of compounds against agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Excise the trachea and place it in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Clean the trachea of adhering connective tissue and cut it into a spiral strip or a chain of rings.

-

-

Organ Bath Setup:

-

Suspend the tracheal preparation in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer to record contractions.

-

Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve for a TP receptor agonist (e.g., U-44069).

-

Wash the tissue repeatedly until the baseline tension is restored.

-

Incubate the tissue with a known concentration of L-640035 for a predetermined period (e.g., 30 minutes).

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of L-640035.

-

Repeat the procedure with increasing concentrations of L-640035.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of the antagonist. The DR is the ratio of the agonist EC50 in the presence and absence of the antagonist.

-

Plot log(DR-1) against the negative logarithm of the molar concentration of L-640035.

-

The x-intercept of the linear regression line gives the pA2 value. A slope not significantly different from unity suggests competitive antagonism.

-

In Vivo Measurement of Bronchoconstriction in Anesthetized Guinea-Pigs

This method is used to assess the in vivo efficacy of an antagonist (ED50 value) against agonist-induced bronchoconstriction.

Methodology:

-

Animal Preparation:

-

Anesthetize a guinea pig (e.g., with pentobarbital sodium).

-

Cannulate the trachea for artificial ventilation.

-

Cannulate a jugular vein for intravenous drug administration and a carotid artery for blood pressure monitoring.

-

-

Measurement of Pulmonary Resistance:

-

Use a whole-body plethysmograph or a pneumotachograph connected to the tracheal cannula to measure airflow and transpulmonary pressure.

-

Calculate pulmonary resistance and dynamic compliance from these measurements.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Administer a bolus intravenous injection of a bronchoconstrictor agonist (e.g., U-44069) and record the peak increase in pulmonary resistance.

-

After the response returns to baseline, administer L-640035 intravenously.

-

After a suitable time for drug distribution, challenge the animal again with the same dose of the agonist.

-

Perform a dose-response curve for L-640035 by administering increasing doses and measuring the inhibition of the agonist-induced bronchoconstriction.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the agonist-induced bronchoconstriction for each dose of L-640035.

-

Plot the percentage inhibition against the log dose of L-640035 to determine the ED50.

-

Conclusion

L-640035 is a valuable pharmacological tool for the elucidation of TP receptor-mediated signaling pathways. Its antagonist properties, characterized by the data presented, allow for the specific inhibition of this receptor system both in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of TP receptors in health and disease, and to aid in the discovery and development of novel therapeutic agents targeting this pathway.

In Vivo Effects of L-640,035 on Vasoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640,035, identified as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, has been a subject of investigation for its effects on smooth muscle contraction and vasoconstriction. This technical guide provides an in-depth overview of the in vivo effects of L-640,035 on vasoconstriction, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

L-640,035 exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and other contractile prostanoids to the thromboxane prostanoid (TP) receptor.[1][2] TXA2 is a potent vasoconstrictor and platelet aggregator, playing a crucial role in various physiological and pathophysiological processes.[3][4] The signaling cascade initiated by TXA2 binding to its G-protein coupled receptor (GPCR) involves the activation of Gq and G13 proteins.[1][3] This activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] Subsequently, intracellular calcium (Ca2+) levels rise, and the Rho/Rac signaling pathways are activated, culminating in smooth muscle contraction and vasoconstriction.[1][3] L-640,035, by blocking the initial step of this cascade, effectively antagonizes the vasoconstrictor effects of TXA2.

Quantitative Data on In Vivo Efficacy

The in vivo efficacy of L-640,035 in antagonizing vasoconstriction has been primarily evaluated by measuring its ability to inhibit the increase in pulmonary resistance induced by the stable TXA2 mimetic, U-44069. The following tables summarize the available quantitative data from studies in guinea pigs and dogs.

Table 1: In Vivo Efficacy of Intravenous L-640,035 in Guinea Pigs

| Agonist | Measured Parameter | L-640,035 ED₅₀ (mg/kg) | Reference |

| U-44069 | Increase in Pulmonary Resistance | 0.16 | [1][2] |

Table 2: In Vivo Efficacy of Intravenous L-640,035 in Dogs

| Agonist | Measured Parameter | L-640,035 ED₅₀ (mg/kg) | Reference |

| U-44069 | Increase in Pulmonary Resistance | 0.85 | [1][2] |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

The following sections outline the generalized experimental protocols for assessing the in vivo effects of L-640,035 on vasoconstriction, based on established methodologies.

In Vivo Measurement of Pulmonary Resistance in Anesthetized Guinea Pigs

This protocol is designed to assess the ability of L-640,035 to inhibit agonist-induced bronchoconstriction, which in the pulmonary vasculature, is indicative of its effect on vasoconstriction.

1. Animal Preparation:

- Male Hartley guinea pigs (300-350 g) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium).

- The trachea is cannulated for artificial ventilation.

- The jugular vein is cannulated for the intravenous administration of L-640,035 and the challenging agonist.

- The carotid artery is cannulated for monitoring blood pressure.

2. Measurement of Pulmonary Resistance:

- Pulmonary resistance is measured using a whole-body plethysmograph or by measuring changes in intratracheal pressure and airflow.

- A baseline pulmonary resistance is established.

3. Drug Administration:

- L-640,035 is administered intravenously at various doses to different groups of animals.

- After a predetermined time for drug distribution, a bolus injection of a contractile agonist, such as the TXA2 mimetic U-44069, is administered intravenously to induce an increase in pulmonary resistance.

4. Data Analysis:

The percentage inhibition of the agonist-induced increase in pulmonary resistance is calculated for each dose of L-640,035.

The ED₅₀ value is then determined from the dose-response curve.

Caption: Workflow for in vivo measurement of pulmonary resistance in guinea pigs. Schild Analysis for In Vitro Vasoconstriction

While this guide focuses on in vivo effects, in vitro Schild analysis is a fundamental method for characterizing the competitive antagonism of L-640,035, providing a pA₂ value which quantifies its affinity for the TP receptor.

1. Tissue Preparation:

- Isolated vascular smooth muscle preparations (e.g., guinea pig tracheal chains or aortic rings) are mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

2. Cumulative Concentration-Response Curves:

- A cumulative concentration-response curve to a contractile agonist (e.g., U-44069) is established to determine the baseline response.

3. Antagonist Incubation:

- The tissue is washed and then incubated with a specific concentration of L-640,035 for a predetermined period to allow for equilibration.

4. Repeat Agonist Curve:

- In the presence of L-640,035, a second cumulative concentration-response curve to the agonist is generated. This will be shifted to the right in a concentration-dependent manner for a competitive antagonist.

5. Data Analysis (Schild Plot):

The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each concentration of L-640,035.

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of L-640,035.

The pA₂ value is the intercept on the x-axis and represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

Caption: Workflow for Schild analysis of L-640,035 in isolated tissues. Conclusion

L-640,035 is a well-characterized antagonist of the thromboxane A2 receptor, demonstrating clear in vivo efficacy in attenuating vasoconstriction in animal models. Its mechanism of action is centered on the competitive inhibition of the TP receptor, thereby blocking the downstream signaling cascade that leads to smooth muscle contraction. The quantitative data, primarily from studies on pulmonary resistance, provide a solid foundation for its pharmacological profile. The experimental protocols outlined in this guide offer a standardized approach for the further investigation of L-640,035 and other potential TXA2 receptor antagonists. This comprehensive understanding is vital for the continued development and potential therapeutic application of such compounds in cardiovascular and respiratory diseases where TXA2-mediated vasoconstriction plays a significant pathological role.

References

- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 2. researchgate.net [researchgate.net]

- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for L-640035: An In Vitro Analysis of a Prostanoid Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental protocols for characterizing L-640035, a selective antagonist of contractile prostanoids. The following sections detail the methodologies for key assays, present quantitative data in a structured format, and include visualizations of the relevant signaling pathways and experimental workflows.

Introduction to L-640035

L-640035 is a novel and relatively selective antagonist of the actions of contractile prostanoids on pulmonary smooth muscle.[1] It has been shown to be effective in antagonizing the effects of various prostanoids, including the prostaglandin endoperoxide analogue U-44069, prostaglandin F2α (PGF2α), and prostaglandin D2 (PGD2).[1] Its mechanism of action involves the blockade of prostanoid receptors, thereby inhibiting the signaling pathways that lead to smooth muscle contraction.

Quantitative Data Summary

The antagonist potency of L-640035 has been determined against several contractile prostanoids using in vitro organ bath assays with guinea-pig tracheal chains. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a key measure of its potency.

| Agonist (Prostanoid) | L-640035 pA2 Value |

| U-44069 (PG Endoperoxide Analogue) | 7.0 |

| Prostaglandin F2α (PGF2α) | 5.9 |

| Prostaglandin D2 (PGD2) | 6.5 |

Table 1: In vitro antagonist activity of L-640035 on guinea-pig trachea.[1]

Experimental Protocols

In Vitro Organ Bath Assay for Prostanoid Antagonism

This protocol describes the methodology for assessing the antagonist activity of L-640035 on isolated guinea-pig tracheal smooth muscle.

Materials:

-

Male Dunkin-Hartley guinea-pigs (350-550 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)

-

Agonists: U-44069, PGF2α, PGD2

-

Antagonist: L-640035

-

Organ bath apparatus with isometric transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize guinea pigs and excise the tracheae.

-

Prepare a continuous chain of 8-10 cartilaginous rings from each trachea.

-

Suspend the tracheal chains in 10 ml organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

-

Equilibration and Pre-contraction:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

-

Induce a submaximal contraction with an appropriate agonist (e.g., histamine or carbachol) to ensure tissue viability. Wash the tissues until the tension returns to baseline.

-

-

Cumulative Concentration-Response Curves:

-

Construct cumulative concentration-response curves for the agonists (U-44069, PGF2α, or PGD2) by adding increasing concentrations of the agonist to the organ bath in a stepwise manner.

-

Record the contractile response after each addition until a maximal response is achieved.

-

-

Antagonist Incubation:

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a known concentration of L-640035 for a predetermined period (e.g., 30-60 minutes).

-

Following incubation, repeat the cumulative concentration-response curve for the agonist in the presence of L-640035.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration.

-

Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of L-640035.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).

-

Schild Analysis for pA2 Determination

Schild analysis is used to determine the pA2 value and to assess the nature of the antagonism (competitive vs. non-competitive).

Procedure:

-

Generate Multiple Concentration-Response Curves:

-

Obtain at least three full agonist concentration-response curves in the presence of at least three different concentrations of L-640035.

-

-

Calculate Dose Ratios:

-

For each concentration of L-640035, calculate the dose ratio.

-

-

Construct the Schild Plot:

-

Plot log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of L-640035 on the x-axis.

-

-

Determine pA2:

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line is the pA2 value.

-

A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism. The study on L-640035 noted that with the exception of PGF2α, Schild analysis did not generally indicate competitive inhibition.[1]

-

Visualizations

Prostanoid Receptor Signaling Pathway and L-640035 Antagonism

Caption: L-640035 antagonism of prostanoid receptor signaling.

Experimental Workflow for In Vitro Organ Bath Assay

Caption: Workflow for determining prostanoid antagonist activity.

References

Application Notes and Protocols for the Use of L-640035 in Guinea-Pig Tracheal Chain Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-640035 in guinea-pig tracheal chain experiments. This document outlines the mechanism of action, detailed experimental protocols, and data interpretation, with a particular focus on its interaction with leukotriene D4 (LTD4).

Introduction and Background

The guinea-pig isolated trachea is a classical and widely used in vitro preparation for studying the pharmacology of airway smooth muscle. It serves as a valuable model for investigating bronchoconstrictor and bronchodilator agents, making it relevant for asthma research and the development of new respiratory therapeutics.

L-640035, with the chemical name 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, has been investigated for its effects on pulmonary smooth muscle contraction. While initially explored in the context of prostanoid antagonism, its interaction with other contractile agents such as leukotriene D4 (LTD4) is of significant interest due to the crucial role of leukotrienes in the pathophysiology of asthma.

Key Findings Regarding L-640035 and LTD4 in Guinea-Pig Airways

Experimental evidence presents a nuanced profile of L-640035's activity, highlighting a significant difference between in vitro and in vivo effects concerning LTD4-induced bronchoconstriction.

In Vitro versus In Vivo Efficacy

In studies utilizing isolated guinea-pig tracheal chains, L-640035 did not demonstrate a significant antagonistic effect on contractions induced by leukotriene D4. Specifically, it failed to produce a significant shift in the LTD4 dose-response curve. This suggests that L-640035 is not a direct competitive antagonist of the CysLT1 receptor, the primary receptor for LTD4, in this in vitro setting.

Conversely, when administered intravenously to anesthetized guinea-pigs, L-640035 was effective in inhibiting the increase in pulmonary resistance induced by an intravenous challenge with LTD4. This indicates that L-640035 possesses in vivo activity against LTD4-induced bronchoconstriction, which may be mediated by an indirect mechanism rather than direct receptor blockade.

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding the effects of L-640035 on agonist-induced responses in guinea-pig airway preparations.

| Agonist | Preparation | Parameter | Value | Reference |

| Leukotriene D4 (LTD4) | Guinea-Pig Tracheal Chains (in vitro) | Antagonism | No significant shift in the dose-response curve | |

| Histamine | Guinea-Pig Tracheal Chains (in vitro) | Antagonism | No significant shift in the dose-response curve | |

| U-44069 (Prostaglandin endoperoxide analogue) | Guinea-Pig Tracheal Chains (in vitro) | pA2 | 7.0 | |

| Prostaglandin F2α (PGF2α) | Guinea-Pig Tracheal Chains (in vitro) | pA2 | 5.9 | |

| Prostaglandin D2 (PGD2) | Guinea-Pig Tracheal Chains (in vitro) | pA2 | 6.5 | |

| Leukotriene D4 (LTD4) | Anesthetized Guinea-Pig (in vivo) | ED50 (inhibition of pulmonary resistance increase) | 0.25 mg/kg (i.v.) |

Experimental Protocols

This section provides a detailed methodology for conducting guinea-pig tracheal chain experiments to evaluate the effects of compounds like L-640035.

Materials and Reagents

-

Male Dunkin-Hartley guinea-pigs (300-500 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.1)

-

L-640035

-

Leukotriene D4 (LTD4)

-

Histamine

-

Carbachol (for pre-contraction in relaxation studies)

-

Distilled water

-

95% O2 / 5% CO2 gas mixture

-

Surgical instruments (scissors, forceps)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Tissue Preparation

-

Humanely euthanize a guinea-pig by a method such as cervical dislocation.

-

Immediately perform a thoracotomy and carefully dissect the trachea.

-

Place the isolated trachea in a petri dish containing Krebs-Henseleit solution and aerate with 95% O2 / 5% CO2.

-

Gently remove adhering connective tissue and fat.

-

Cut the trachea into a continuous chain of 3-4 rings by cutting through the cartilage opposite the trachealis muscle. Alternatively, individual rings can be prepared.

-

Suture the rings together to form a chain of desired length (typically 3-4 rings).

Experimental Setup

-

Suspend the tracheal chain in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one end of the chain to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

-

Apply an initial resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

Protocol for Evaluating Antagonist Activity (Schild Analysis)

-

Baseline Response: After equilibration, obtain a cumulative concentration-response curve for the agonist (e.g., LTD4). Start with a low concentration and increase it stepwise until a maximal contraction is achieved.

-